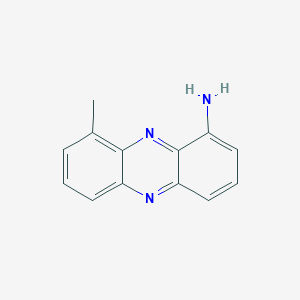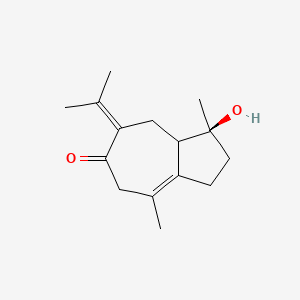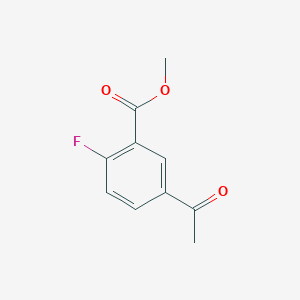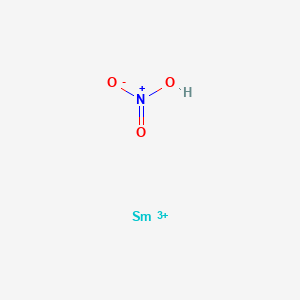
9-Methylphenazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methylphenazin-1-amine: is a synthetic organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The molecular formula of this compound is C13H11N3 , and it has a molecular weight of 209.25 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylphenazin-1-amine can be achieved through several methods, including:
Wohl–Aue Method: This involves the condensation of 1,2-diaminobenzenes with 2-carbon units under specific conditions.
Beirut Method: This method involves the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines.
Reductive Cyclization: This method uses diphenylamines as starting materials.
Pd-Catalyzed N-Arylation: This involves the use of palladium catalysts to facilitate the N-arylation process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Methylphenazin-1-amine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different properties.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives with altered electronic properties.
Applications De Recherche Scientifique
Biology: In biological research, it is studied for its antimicrobial and antitumor properties. Phenazine derivatives have shown promise in inhibiting the growth of certain bacteria and cancer cells .
Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent and in the development of anticancer drugs .
Industry: In industrial applications, 9-Methylphenazin-1-amine is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of 9-Methylphenazin-1-amine involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its antimicrobial and antitumor activities . Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell death in target organisms .
Comparaison Avec Des Composés Similaires
Phenazine: The parent compound of 9-Methylphenazin-1-amine, known for its broad spectrum of biological activities.
Pyocyanin: A naturally occurring phenazine derivative with antimicrobial properties.
Clofazimine: A phenazine derivative used as an antituberculosis agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact differently with biological targets compared to other phenazine derivatives, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C13H11N3 |
|---|---|
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
9-methylphenazin-1-amine |
InChI |
InChI=1S/C13H11N3/c1-8-4-2-6-10-12(8)16-13-9(14)5-3-7-11(13)15-10/h2-7H,14H2,1H3 |
Clé InChI |
JYEIWXXZKFSVIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)N=C3C=CC=C(C3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)

![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)

![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)

![4-Fluoro-2-oxo-1,3-dihydropyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B15052174.png)

![2-Amino-6-[(trifluoromethyl)sulfanyl]benzonitrile](/img/structure/B15052179.png)
